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Compound of Interest

Compound Name:
3-((3-(9H-carbazol-9-yl)-2-

hydroxypropyl)amino)propan-1-ol

CAS No.: 324773-66-2

Cat. No.: B1334867

Get Quote

Critical Identification Note: CAS 324773-66-2 corresponds to 1-(9H-carbazol-9-yl)-3-[(3-

hydroxypropyl)amino]propan-2-ol (Formula: C₁₈H₂₂N₂O₂).[1] Note: This compound is

structurally distinct from Sitagliptin (CAS 486460-32-6), though they are often co-indexed in

broad pharmaceutical databases due to shared "intermediate" status in specific patent classes.

[1] This guide specifically addresses the analysis of the carbazole derivative, a critical process

impurity often found in the synthesis of beta-blockers (e.g., Carvedilol) and N-alkylated

carbazole research scaffolds.[1]

Compound Profile:

Systematic Name: 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol[1]

Molecular Formula: C₁₈H₂₂N₂O₂[1]

Monoisotopic Mass: 298.1681 Da[1]

Physicochemical Behavior: The molecule features a lipophilic carbazole moiety

(chromophore) and a polar, basic aliphatic chain containing a secondary amine and two
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hydroxyl groups.[1] This "amphiphilic" nature dictates the use of Reverse-Phase

Chromatography (RPC) with pH-modified mobile phases.[1]

Part 2: Method Development Strategy (The "Why")
Ionization Source Selection: Electrospray Ionization
(ESI)[1]

Rationale: The secondary amine in the aliphatic chain (

) is easily protonated under acidic conditions.[1] ESI in positive mode (ESI+) will yield a
robust

ion at m/z 299.17.[1]

Avoidance: APCI is less suitable due to the potential for thermal degradation of the

hydroxylated alkyl chain.[1]

Chromatographic Separation
Column Choice: A C18 Charged Surface Hybrid (CSH) column is recommended.[1] Standard

C18 columns often exhibit peak tailing for secondary amines due to interaction with residual

silanols.[1] CSH technology provides better peak shape for basic compounds at low pH.[1]

Mobile Phase:

Solvent A: Water + 0.1% Formic Acid (Proton source).[1]

Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: The carbazole ring is highly hydrophobic, requiring a gradient pushing to high

%B (e.g., 80-90%) to elute.[1]

Fragmentation Mechanism (MS/MS)
Understanding the fragmentation is vital for MRM (Multiple Reaction Monitoring) method

design.[1]
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Primary Cleavage: The C-N bond between the carbazole nitrogen and the alkyl chain is the

weakest link under Collision Induced Dissociation (CID).[1]

Dominant Fragment: The formation of the resonance-stabilized carbazole cation (m/z 166.

[1]06) is the most abundant product ion.[1]

Secondary Fragment: Loss of water (

) from the precursor (

299

281) or cleavage of the hydroxypropyl tail.[1]

Part 3: Visualization of Fragmentation & Workflow
Figure 1: Proposed Fragmentation Pathway (ESI+)
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Caption: ESI+ Fragmentation pathway of CAS 324773-66-2.[1] The carbazole moiety (m/z 166)

provides the most specific signal for quantification.[1]

Part 4: Detailed Analytical Protocols
Protocol A: Quantitative LC-MS/MS Assay (MRM Mode)
Purpose: Quantification of CAS 324773-66-2 as an impurity in drug substances.[1]

1. Sample Preparation:
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Stock Solution: Dissolve 1 mg of CAS 324773-66-2 in 1 mL Methanol (1 mg/mL).

Working Standard: Dilute to 1 µg/mL in Water:Methanol (50:50).

Matrix Prep: If analyzing within a drug matrix (e.g., Carvedilol), prepare the API at 10 mg/mL

in DMSO/Methanol.[1]

2. LC Conditions:

Parameter Setting

System UHPLC (Agilent 1290 / Waters Acquity)

Column
Waters XSelect CSH C18 (2.1 x 100 mm, 1.7

µm)

Temp 40°C

Flow Rate 0.4 mL/min

Injection 2.0 µL

Mobile Phase A Water + 0.1% Formic Acid

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |[1]

3. Gradient Table:

Time (min) %B Description

0.0 5 Equilibration

1.0 5 Load

6.0 95 Elution of Impurity

8.0 95 Wash

| 8.1 | 5 | Re-equilibration |[1]

4. MS/MS Parameters (Triple Quadrupole):
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Source: ESI Positive[1][2]

Capillary Voltage: 3.5 kV[1]

Desolvation Temp: 450°C

MRM Transitions:

Precursor
(m/z)

Product (m/z) Cone (V) CE (eV) Role

299.2 166.1 30 25 Quantifier

299.2 223.1 30 18 Qualifier 1

299.2 281.2 30 12 Qualifier 2

Protocol B: High-Resolution Structural Confirmation
Purpose: Confirming the identity of the impurity during synthesis optimization.[1]

1. Instrumentation: Q-TOF or Orbitrap (e.g., Thermo Q-Exactive).[1] 2. Scan Mode: Full MS /

dd-MS2 (Top 3).[1] 3. Mass Accuracy Requirement: < 5 ppm. 4. Expected Data:

Theoretical [M+H]+: 299.1754
Ring Double Bond Equivalent (RDBE): 9.5 (Consistent with carbazole ring system).[1]
Isotope Pattern: Distinctive Carbon-13 pattern matching C18.[1]

Part 5: Troubleshooting & Validation Criteria (Self-
Validating System)
To ensure the "Trustworthiness" of the data, apply these system suitability tests (SST):

Carryover Check:

Issue: The carbazole ring is "sticky" on C18 columns.[1]

Validation: Inject a blank immediately after the highest standard.[1] Peak area in blank

must be < 20% of the LLOQ (Lower Limit of Quantitation).[1]
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Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).[1]

Peak Tailing Factor:

Requirement: Tailing factor (

) must be < 1.5.[1]

Fix: If tailing occurs, add 5mM Ammonium Formate to Mobile Phase A to buffer the

secondary amine interaction.[1]

Signal Suppression:

Test: Post-column infusion of the analyte while injecting the matrix (API).[1]

Observation: Look for dips in the baseline at the retention time of CAS 324773-66-2.[1]

Figure 2: Analytical Workflow Logic
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Caption: Step-by-step logic for the quantitative analysis of CAS 324773-66-2 in complex

matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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